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Compound of Interest

Compound Name:
3-Phenoxythiophene-2-

carbaldehyde

Cat. No.: B140713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential biological significance of 3-Phenoxythiophene-2-carbaldehyde. This

document is intended to serve as a valuable resource for researchers and professionals

engaged in drug discovery and development, offering detailed experimental protocols and data

presented for clarity and comparative analysis.

Core Physicochemical Properties
3-Phenoxythiophene-2-carbaldehyde is a solid organic compound with the molecular formula

C₁₁H₈O₂S and a molecular weight of 204.25 g/mol . While specific experimental data for some

properties are not readily available in the literature, the following table summarizes its known

and predicted characteristics.
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Property Value Source/Notes

Molecular Formula C₁₁H₈O₂S

Molecular Weight 204.25 g/mol

CAS Number 132706-25-3 [1]

Physical State Solid

Boiling Point 184 °C
Data for a related compound,

may vary.

Melting Point Not Reported ---

Solubility Not Reported

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and ethyl acetate.

Spectroscopic Profile (Predicted)
Experimental spectra for 3-Phenoxythiophene-2-carbaldehyde are not widely published.

However, based on its chemical structure, the following spectral characteristics can be

predicted:
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Technique Predicted Peaks and Features

¹H NMR

- Aldehyde Proton (CHO): A singlet peak is

expected in the downfield region, typically

between δ 9.5-10.5 ppm. - Thiophene Protons:

Two doublets are anticipated in the aromatic

region (δ 7.0-8.0 ppm), corresponding to the

protons on the thiophene ring. - Phenoxy

Protons: A set of multiplets is expected in the

aromatic region (δ 7.0-7.5 ppm) for the protons

on the phenyl ring.

¹³C NMR

- Carbonyl Carbon (C=O): A signal is expected

in the highly deshielded region of the spectrum,

typically around δ 180-190 ppm. - Aromatic

Carbons: Multiple signals are anticipated in the

range of δ 110-160 ppm, corresponding to the

carbons of the thiophene and phenyl rings.

FT-IR (cm⁻¹)

- C=O Stretch (Aldehyde): A strong, sharp

absorption band is predicted in the region of

1680-1710 cm⁻¹.[2][3] - C-H Stretch (Aromatic):

Peaks are expected just above 3000 cm⁻¹.[2] -

C-O-C Stretch (Ether): An absorption band is

anticipated in the range of 1200-1250 cm⁻¹. - C-

S Stretch (Thiophene): A weaker absorption

may be observed around 600-800 cm⁻¹.

Mass Spectrometry

- Molecular Ion Peak (M⁺): The mass spectrum

should show a molecular ion peak at m/z = 204.

- Major Fragmentation Peaks: Fragmentation is

likely to occur via the loss of the formyl group (-

CHO, 29 amu) and the phenoxy group (-OPh,

93 amu).

Synthesis of 3-Phenoxythiophene-2-carbaldehyde
The synthesis of 3-Phenoxythiophene-2-carbaldehyde can be approached through several

established organic chemistry methodologies. Two prominent and effective routes are the
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Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

Experimental Protocol 1: Suzuki-Miyaura Cross-
Coupling
This method involves the palladium-catalyzed cross-coupling of a thiophene boronic acid or

ester with a phenoxy-containing halide. A plausible route would be the coupling of 3-

bromothiophene-2-carbaldehyde with phenol.

Materials:

3-Bromothiophene-2-carbaldehyde

Phenol

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Water

Argon or Nitrogen gas supply

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

a condenser, and a nitrogen/argon inlet, add 3-bromothiophene-2-carbaldehyde (1.0 eq),

phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II)

acetate (0.05 eq) and triphenylphosphine (0.1 eq).

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an

inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and

extract the aqueous phase with ethyl acetate or dichloromethane. Combine the organic

layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl

acetate in hexane) to yield pure 3-Phenoxythiophene-2-carbaldehyde.

3-Bromothiophene-2-carbaldehyde

Reaction Mixture

1.0 eq

Reflux (90-100 C)Heat

Phenol 1.2 eq

Pd(OAc)2 cat.

PPh3 cat.

K2CO3 2.0 eq

Toluene/Water Solvent

Work-upCool PurificationExtract 3-Phenoxythiophene-2-carbaldehydeColumn Chromatography

Click to download full resolution via product page
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Caption: Suzuki-Miyaura synthesis workflow.

Experimental Protocol 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 3-

phenoxythiophene.

Materials:

3-Phenoxythiophene

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM, anhydrous)

Sodium acetate solution

Argon or Nitrogen gas supply

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Vilsmeier Reagent Formation: In a dry, two-necked flask under an inert atmosphere, cool

anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise with

stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

Reaction with Thiophene: To this mixture, add a solution of 3-phenoxythiophene (1.0 eq) in

anhydrous DCM dropwise, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the

reaction by TLC.

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous

solution of sodium acetate to hydrolyze the intermediate iminium salt.
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Work-up and Purification: Stir the mixture vigorously for 1-2 hours. Separate the organic

layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water

and brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the

solution under reduced pressure and purify the crude product by column chromatography.

DMF + POCl3 Vilsmeier Reagent0 C

Reaction

1.1 eq

3-Phenoxythiophene 1.0 eq
HydrolysisHeat, then cool Work-upSodium Acetate PurificationExtract 3-Phenoxythiophene-2-carbaldehydeColumn Chromatography

Click to download full resolution via product page

Caption: Vilsmeier-Haack formylation workflow.

Potential Biological Activities and Drug
Development Applications
While direct biological studies on 3-Phenoxythiophene-2-carbaldehyde are limited, the

thiophene nucleus is a well-established scaffold in medicinal chemistry, with derivatives

exhibiting a wide range of pharmacological activities.

Anticipated Biological Roles:

Antimicrobial and Antifungal Activity: Thiophene derivatives have been extensively studied

for their antibacterial and antifungal properties. The presence of the phenoxy group may

modulate this activity.

Anti-inflammatory Effects: Many heterocyclic compounds, including thiophenes, have shown

potential as anti-inflammatory agents.

Anticancer Properties: Substituted thiophenes have been investigated as potential

anticancer agents, acting through various mechanisms.[4] For instance, some 3-

arylthiophene-2-carbaldehyde derivatives have shown promising in vitro antiproliferative

activity against human colon cancer cell lines.[4]
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Enzyme Inhibition: The aldehyde functionality can be a reactive handle for covalent

modification of enzyme active sites, suggesting potential as an enzyme inhibitor.

The logical progression for drug development involving this compound would be initial

screening for various biological activities, followed by mechanistic studies and lead

optimization.
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Discovery & Preclinical

Clinical Development

Synthesis

Biological Screening

Hit Identification

Lead Optimization

In vivo Studies

Phase I Trials

Phase II Trials

Phase III Trials

Regulatory Approval

3-Phenoxythiophene-2-carbaldehyde
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Caption: General drug development pathway.
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Conclusion
3-Phenoxythiophene-2-carbaldehyde is a versatile compound with significant potential for

further research and development in medicinal chemistry and materials science. This guide

provides a foundational understanding of its properties and synthesis. The detailed protocols

and predicted spectral data offer a starting point for researchers to synthesize and characterize

this molecule, paving the way for the exploration of its biological activities and potential

therapeutic applications. Further experimental validation of the predicted physicochemical and

spectral properties is a crucial next step in fully elucidating the profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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